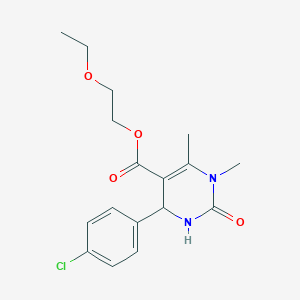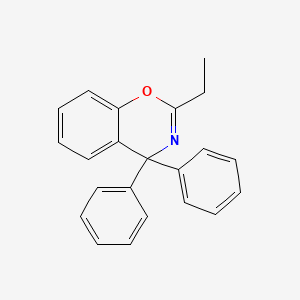![molecular formula C15H11BrFNO B5029984 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5029984.png)
3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one, also known as BFPP, is a chemical compound that belongs to the class of chalcones. Chalcones are organic compounds that have a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. BFPP has been studied extensively for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer development. 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has been found to have a number of biochemical and physiological effects in various cell and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has also been found to reduce oxidative stress and increase antioxidant enzyme activity, which may contribute to its anti-aging and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to have high purity and stability. 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is also highly soluble in organic solvents, which makes it easy to work with in laboratory settings. However, there are also some limitations to its use. 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is not very soluble in water, which may limit its use in certain biological assays. Additionally, 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for research on 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of new drugs based on 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of the mechanism of action of 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one and its effects on various signaling pathways and enzymes involved in disease development. Finally, further studies are needed to determine the potential toxicity and side effects of 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one in vivo, which will be important for its development as a therapeutic agent.
Métodos De Síntesis
3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction between an aldehyde and a ketone in the presence of a base catalyst, while the Knoevenagel condensation reaction involves the reaction between an aldehyde or a ketone and a compound containing an activated methylene group in the presence of a base catalyst. Both methods have been used successfully to synthesize 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one with high yields and purity.
Aplicaciones Científicas De Investigación
3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has been studied extensively for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has also been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(2-bromo-4-fluoroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO/c16-13-10-12(17)6-7-14(13)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFODPXEYDUTGB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5029916.png)
![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5029922.png)
![N-(2,2-dimethylpropyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5029925.png)
![2,7-diamino-6'-bromo-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5029927.png)
![1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol](/img/structure/B5029930.png)

![2-(1-azepanyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5029941.png)
![N-[4-(4-chlorophenoxy)phenyl]pentanamide](/img/structure/B5029942.png)
![6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5029947.png)


![1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B5029974.png)
![3-(4-methoxyphenyl)-6,6-dimethyl-2-[(3-methylbutyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5029990.png)